molecular formula C4H12N2 B13504652 (R)-Butane-1,2-diamine

(R)-Butane-1,2-diamine

Cat. No.: B13504652
M. Wt: 88.15 g/mol
InChI Key: ULEAQRIQMIQDPJ-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Butane-1,2-diamine is an organic compound with the molecular formula C4H12N2. It is a chiral diamine, meaning it has two amine groups (-NH2) attached to a butane backbone. The ®-designation indicates that the compound is the right-handed enantiomer, which refers to its specific three-dimensional arrangement. This compound is of interest due to its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-Butane-1,2-diamine can be synthesized through several methods. One common approach involves the reduction of ®-2-nitrobutane using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, with the nitro group being reduced to an amine group.

Industrial Production Methods: In industrial settings, ®-Butane-1,2-diamine is often produced via catalytic hydrogenation. This method involves the use of high-pressure hydrogen gas and a metal catalyst to reduce the corresponding nitro compound. The process is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: ®-Butane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Further reduction can lead to the formation of primary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products:

    Oxidation: Imines, nitriles.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

®-Butane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with chiral centers.

    Industry: ®-Butane-1,2-diamine is used in the production of polymers and as a curing agent in epoxy resins.

Mechanism of Action

The mechanism by which ®-Butane-1,2-diamine exerts its effects depends on its specific application. In organic synthesis, it acts as a nucleophile, attacking electrophilic centers in various reactions. In biological systems, it can interact with enzymes and proteins, influencing their activity and function. The molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

    (S)-Butane-1,2-diamine: The left-handed enantiomer of butane-1,2-diamine, which has different stereochemistry and potentially different biological activity.

    Ethane-1,2-diamine: A shorter-chain diamine with similar reactivity but different physical properties.

    Hexane-1,6-diamine: A longer-chain diamine used in the production of nylon and other polymers.

Uniqueness: ®-Butane-1,2-diamine is unique due to its specific chiral configuration, which can impart distinct properties in chiral synthesis and biological interactions. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industry.

Properties

Molecular Formula

C4H12N2

Molecular Weight

88.15 g/mol

IUPAC Name

(2R)-butane-1,2-diamine

InChI

InChI=1S/C4H12N2/c1-2-4(6)3-5/h4H,2-3,5-6H2,1H3/t4-/m1/s1

InChI Key

ULEAQRIQMIQDPJ-SCSAIBSYSA-N

Isomeric SMILES

CC[C@H](CN)N

Canonical SMILES

CCC(CN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.